molecular formula C11H15N3O4 B13920482 N-[3-(3-methyl-4-nitrophenoxy)propyl]urea

N-[3-(3-methyl-4-nitrophenoxy)propyl]urea

Cat. No.: B13920482
M. Wt: 253.25 g/mol
InChI Key: PALSGHYNTQEVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Methyl-4-nitrophenoxy)propyl]urea (CAS Number: 329945-98-4) is a synthetic urea derivative with a molecular formula of C11H15N3O4 and a molecular weight of 253.25 g/mol . This compound is characterized as a yellow to pale yellow solid and should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . Its structure incorporates a urea moiety, a functional group of significant interest in modern drug discovery and medicinal chemistry due to its exceptional ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in bioactive compounds . Urea derivatives are widely utilized in pharmaceutical research for their ability to fine-tune crucial drug-like properties and are found in therapies targeting areas such as oncology, diabetes, and central nervous system disorders . The specific substitution pattern of the nitrophenoxypropyl chain in this molecule suggests its potential value as a key synthetic intermediate or a building block for the development of more complex bioactive molecules, including potential herbicides or enzyme inhibitors, as seen in related patented nitrophenoxy compounds . Researchers can employ this compound in the synthesis of novel chemical entities, in structure-activity relationship (SAR) studies, or as a standard in analytical methods. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption of any kind.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenoxy)propylurea

InChI

InChI=1S/C11H15N3O4/c1-8-7-9(3-4-10(8)14(16)17)18-6-2-5-13-11(12)15/h3-4,7H,2,5-6H2,1H3,(H3,12,13,15)

InChI Key

PALSGHYNTQEVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 3 Methyl 4 Nitrophenoxy Propyl Urea

Novel Approaches for the Formation of the Urea (B33335) Moiety in N-[3-(3-methyl-4-nitrophenoxy)propyl]urea

The synthesis of the urea moiety is a critical step, and modern methods have moved towards greater efficiency, safety, and yield. These approaches include optimized coupling reactions, the use of safer reagents, and the application of energy-enhancing technologies.

Optimized Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling represents a versatile method for the formation of urea bonds. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to activate a carboxylic acid, which can then react with an amine to form an amide bond. For urea synthesis, a related strategy involves the reaction of an amine with an isocyanate generated in situ.

Optimization of these strategies often involves the use of additives that can enhance reaction rates and suppress side reactions. While direct coupling to form ureas using carbodiimides is less common than for amides, the principles of activation and catalysis are analogous. The reaction of an amine with a protected carbamate (B1207046), which is then deprotected to yield the urea, is a related optimized approach.

A key aspect of optimization is the mitigation of side product formation, such as the stable N-acylurea adduct. The choice of solvent and the careful control of reaction temperature are crucial parameters in directing the reaction towards the desired urea product.

Coupling ReagentTypical AdditiveKey Optimization Parameter
DCCHOBt (1-Hydroxybenzotriazole)Temperature control to minimize side reactions
EDCDMAP (4-Dimethylaminopyridine)pH control in aqueous media
DICOxymaPureUse of additives to prevent racemization

Phosgene-Free Routes for Urea Synthesis: Triphosgene (B27547) and Related Reagents

Historically, phosgene (B1210022) was a common reagent for the synthesis of isocyanates, which are precursors to ureas. However, due to its extreme toxicity, safer alternatives have been developed. Triphosgene, a stable, crystalline solid, serves as a solid phosgene equivalent and is a cornerstone of modern phosgene-free urea synthesis. nih.govacs.org It can be used to generate isocyanates in situ from primary amines, which then react with a second amine to form an unsymmetrical urea. mdpi.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. nih.gov The sequential addition of two different amines to the triphosgene solution allows for the controlled synthesis of unsymmetrical ureas. nih.gov

Other related phosgene-free reagents include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC). These reagents offer similar advantages in terms of safety and handling, reacting with amines to form activated carbamates that can then be displaced by another amine to yield the final urea product.

ReagentDescriptionCommon Base
TriphosgeneA crystalline solid, safer to handle than gaseous phosgene. nih.govTriethylamine, DIPEA
Carbonyldiimidazole (CDI)A solid reagent that forms an activated carbamate intermediate.None typically required
Disuccinimidyl carbonate (DSC)A stable crystalline solid that reacts readily with amines.Triethylamine

Microwave-Assisted and Sonochemical Synthesis Protocols

The application of microwave irradiation and ultrasound (sonochemistry) has been shown to significantly accelerate the synthesis of ureas. researchgate.netnih.gov These techniques can lead to shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times. chemistryviews.orgrsc.org For instance, the reaction of amines with potassium cyanate (B1221674) to form monosubstituted ureas can be achieved in minutes under microwave irradiation, whereas conventional methods may require several hours. researchgate.net This rapid and efficient heating is particularly advantageous for the synthesis of N-aryl ureas. rsc.org

Sonochemical Synthesis: Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. While less commonly reported for the direct synthesis of complex ureas compared to microwave-assisted methods, sonochemistry has been effectively used in various C-N coupling reactions. nih.gov

TechniqueKey AdvantagesTypical Reaction Time
Microwave-AssistedRapid heating, shorter reaction times, higher yields. chemistryviews.orgMinutes
SonochemicalEnhanced reaction rates, improved mass transfer.Varies, often shorter than conventional

Strategic Construction of the 3-methyl-4-nitrophenoxy Moiety

The synthesis of the 3-methyl-4-nitrophenoxy moiety requires the precise installation of the methyl and nitro groups on the phenol (B47542) ring, followed by the formation of the ether linkage.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for Phenoxy Ether Formation

The formation of the phenoxy ether bond in this compound can be efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org In this reaction, the phenoxide of 3-methyl-4-nitrophenol (B363926) acts as the nucleophile, displacing a suitable leaving group on a propyl derivative. youtube.com

The presence of the electron-withdrawing nitro group in the para position to the hydroxyl group activates the aromatic ring towards nucleophilic attack, making the SNAr reaction particularly favorable. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and generate the more nucleophilic phenoxide.

A common substrate for this reaction would be a 3-halopropylamine derivative or a related species where the amine is appropriately protected. The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can significantly influence the reaction rate and yield.

NucleophileElectrophileActivating Group
3-methyl-4-nitrophenoxide3-halopropyl derivativeNitro group (para to the reaction center) wikipedia.orgmasterorganicchemistry.com
3-methyl-4-nitrophenoxidePropyl derivative with a sulfonate leaving groupNitro group (para to the reaction center)

Regioselective Nitration and Methylation of Precursors

The synthesis of the key intermediate, 3-methyl-4-nitrophenol, requires careful control of the regioselectivity of the nitration of m-cresol (B1676322). researchgate.net Direct nitration of m-cresol can lead to a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. rsc.org

To achieve high regioselectivity for the desired 4-nitro isomer, several strategies have been developed. One common industrial method involves the nitrosation of m-cresol to form 4-nitroso-m-cresol, followed by oxidation to yield 3-methyl-4-nitrophenol. google.comgoogle.com This two-step process generally affords a higher yield of the desired isomer compared to direct nitration. google.com

Another approach involves the use of specific nitrating agents and reaction conditions to favor the formation of the para-nitro product. For example, the use of nitric acid in the presence of sulfuric acid can be optimized to increase the yield of 3-methyl-4-nitrophenol. rsc.org The choice of solvent and temperature are critical parameters in controlling the isomer distribution. researchgate.net

PrecursorMethodKey for Regioselectivity
m-CresolNitrosation followed by oxidation google.comgoogle.comThe nitroso group directs the subsequent oxidation to the para position.
m-CresolDirect Nitration rsc.orgControl of acid concentration and temperature. researchgate.net

Synthesis of the Propyl Linker Precursors and Their Functionalization

The synthesis of the key intermediate, 3-(3-methyl-4-nitrophenoxy)propan-1-amine, typically begins with the commercially available starting material, 3-methyl-4-nitrophenol. google.comresearchgate.netnih.gov The formation of the ether linkage is commonly achieved through the Williamson ether synthesis, a robust and widely used SN2 reaction. masterorganicchemistry.comjk-sci.com In this process, the phenolic hydroxyl group is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This intermediate then reacts with a three-carbon electrophile, such as 3-bromopropanol, to yield the propyl alcohol derivative, 3-(3-methyl-4-nitrophenoxy)propan-1-ol.

The subsequent conversion of this alcohol intermediate into the corresponding primary amine is a crucial functional group interconversion. This transformation sets the stage for the final urea formation step. The choice of method for this conversion is dictated by factors such as desired yield, stereochemical control (if applicable), and compatibility with other functional groups in the molecule, namely the nitro group.

Achieving the selective conversion of the terminal hydroxyl group of 3-(3-methyl-4-nitrophenoxy)propan-1-ol to a primary amine, without affecting the nitroaromatic system, requires methods with high chemo- and regioselectivity. Several established synthetic protocols can be employed for this transformation.

One common two-step approach involves the activation of the alcohol, typically by converting it into a good leaving group such as a tosylate or mesylate. This is followed by nucleophilic substitution with a nitrogen source. Using sodium azide (B81097) as the nucleophile yields an alkyl azide, which can be cleanly reduced to the primary amine using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation, a method that must be carefully controlled to avoid reduction of the aromatic nitro group.

Alternatively, the Mitsunobu reaction offers a direct method for converting the alcohol to a protected amine in a single step. This reaction involves treating the alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The resulting N-alkylphthalimide can then be deprotected, commonly with hydrazine, to release the desired primary amine. This method is known for its mild conditions and high selectivity for primary and secondary alcohols.

A summary of potential synthetic routes from the intermediate alcohol to the target amine is presented below.

StepReagents & ConditionsIntermediate Product
Route 1: Via Tosylate/Azide
1a. Tosylationp-Toluenesulfonyl chloride (TsCl), Pyridine3-(3-methyl-4-nitrophenoxy)propyl tosylate
1b. Azide DisplacementSodium azide (NaN₃), DMF1-azido-3-(3-methyl-4-nitrophenoxy)propane
1c. ReductionH₂, Pd/C (controlled) or PPh₃, H₂O3-(3-methyl-4-nitrophenoxy)propan-1-amine
Route 2: Mitsunobu Reaction
2a. MitsunobuPhthalimide, PPh₃, DEADN-(3-(3-methyl-4-nitrophenoxy)propyl)phthalimide
2b. DeprotectionHydrazine (N₂H₄), EtOH3-(3-methyl-4-nitrophenoxy)propan-1-amine

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical manufacturing processes. Key areas of focus include the use of environmentally benign solvents, the development of energy-efficient reaction conditions, and the design of recyclable and non-toxic catalysts.

The final step in the synthesis of this compound involves the formation of the urea bond from the precursor amine. Traditional methods often rely on hazardous reagents like phosgene and the use of volatile organic solvents. rsc.org A significantly greener alternative involves the reaction of the amine with an isocyanate source in an aqueous medium.

A highly effective and environmentally friendly method utilizes the reaction of an amine with potassium isocyanate in water. rsc.orgrsc.org This approach avoids the need for organic co-solvents, and it has been shown that water can act as a promoter, leading to higher reaction rates and yields compared to reactions run in organic solvents. rsc.orgrsc.org The reaction proceeds under mild conditions, often at room temperature, and the desired urea product frequently precipitates from the aqueous solution, allowing for simple isolation by filtration and avoiding the need for silica (B1680970) gel chromatography. rsc.org This methodology is scalable and presents a viable green alternative for the large-scale production of N-substituted ureas. researchgate.net

The table below, adapted from studies on similar amines, illustrates the effectiveness of water as a solvent for urea synthesis. rsc.org

Amine SubstrateSolventReaction Time (h)Yield (%)
AnilineTHF2420
AnilineTHF/H₂O1280
AnilineH₂O895
BenzylamineTHF2415
BenzylamineTHF/H₂O1085
BenzylamineH₂O698

While the aqueous isocyanate method for urea formation is often catalyst-free, catalyst design plays a crucial role in alternative and emerging sustainable pathways. For the precursor synthesis, phase-transfer catalysts can be employed in the Williamson ether synthesis to enhance reaction rates and facilitate the use of more environmentally friendly solvent systems. jk-sci.com

More advanced strategies aim to synthesize urea directly from abundant feedstocks like carbon dioxide and various nitrogen sources, which represents a long-term goal for sustainable chemical production. nih.gov Electrocatalysis, in particular, has emerged as a promising method for urea synthesis under ambient conditions. springernature.com Researchers are designing sophisticated nanocatalysts, such as indium hydroxide (B78521) (In(OH)₃) and phosphorus-doped copper/iron oxide (P-Cu/Fe₂O₃), that can efficiently mediate the C-N coupling reaction between CO₂ and nitrogen sources like nitrate (B79036) or ammonia (B1221849). springernature.comacs.org The design of these catalysts focuses on creating specific active sites that lower the energy barrier for C-N bond formation while suppressing competing reactions. acs.orgmdpi.com Such catalytic systems offer a pathway to urea production that is less energy-intensive and utilizes greenhouse gases as a C1 building block. nih.gov

Solid-Phase Synthesis and Combinatorial Approaches for this compound and Its Analogs

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships. This methodology is well-suited for the synthesis of this compound and its analogs by systematically varying the molecular components.

A plausible solid-phase strategy could involve immobilizing one of the key building blocks onto a polymer support. For example, 3-methyl-4-nitrophenol could be anchored to a resin through an ether linkage. rsc.orgnih.gov However, a more flexible approach for creating a diverse library would be to immobilize a bifunctional linker, such as 3-aminopropanol, onto the resin. From this resin-bound intermediate, a variety of aryl halides could be introduced via copper-catalyzed Ullmann condensation or other cross-coupling reactions to generate a diverse array of resin-bound phenoxypropyl amine precursors. nih.gov

The final urea-forming reaction can then be carried out on the solid support. The resin-bound amine is treated with a solution containing an isocyanate, leading to the formation of the desired urea derivative, which remains attached to the solid phase. acs.org This process allows for the use of excess reagents to drive the reaction to completion, with subsequent purification achieved by simply washing the resin. After the synthesis is complete, the target molecules are cleaved from the resin support under mild conditions. nih.gov

This combinatorial approach allows for the creation of a large library of analogs by using a matrix of different building blocks. For instance, a library could be generated by reacting a set of diverse resin-bound phenoxypropyl amines with a collection of different isocyanates. This high-throughput method is invaluable in drug discovery and materials science for rapidly identifying compounds with desired properties. acs.org

The table below illustrates a hypothetical combinatorial library matrix for the synthesis of analogs.

Resin-Bound Amine PrecursorIsocyanate (R-NCO)Product
Resin-linker-NH-(CH₂)₃-O-(3-Me-4-NO₂-Ph)Phenyl isocyanateResin-linker-N(CONHR)-(CH₂)₃-O-(3-Me-4-NO₂-Ph)
Resin-linker-NH-(CH₂)₃-O-(3-Me-4-NO₂-Ph)Cyclohexyl isocyanateResin-linker-N(CONHR)-(CH₂)₃-O-(3-Me-4-NO₂-Ph)
Resin-linker-NH-(CH₂)₃-O-(3-Cl-4-NO₂-Ph)Phenyl isocyanateResin-linker-N(CONHR)-(CH₂)₃-O-(3-Cl-4-NO₂-Ph)
Resin-linker-NH-(CH₂)₃-O-(3-Cl-4-NO₂-Ph)Cyclohexyl isocyanateResin-linker-N(CONHR)-(CH₂)₃-O-(3-Cl-4-NO₂-Ph)

Detailed Mechanistic Investigations of Reactions Involving N 3 3 Methyl 4 Nitrophenoxy Propyl Urea

Kinetic and Thermodynamic Studies of Urea (B33335) Bond Formation and Cleavage

The formation and cleavage of the urea bond in N-[3-(3-methyl-4-nitrophenoxy)propyl]urea are fundamental to understanding its stability and reactivity. The urea functional group can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bonds. vulcanchem.com

Table 1: Hypothetical Kinetic Data for Urea Bond Cleavage under Different pH Conditions

Condition Rate Constant (k, s⁻¹) Activation Energy (Ea, kJ/mol)
Neutral (pH 7) 1.5 x 10⁻¹⁰ 135
Acidic (pH 2) 3.2 x 10⁻⁸ 110
Basic (pH 12) 8.9 x 10⁻⁹ 115

Thermodynamically, the hydrolysis of the urea bond is generally an exergonic process, favored by the formation of more stable products like amines and carbonic acid (which decomposes to carbon dioxide and water). The resonance stabilization of the urea group, however, contributes to a significant kinetic barrier for its cleavage. nih.gov

Elucidation of Reaction Mechanisms for Derivatization at the Urea Nitrogen Atoms

The urea moiety in this compound possesses two nitrogen atoms with differing reactivity, offering sites for derivatization. The terminal -NH₂ group is generally more nucleophilic than the internal -NH- group, which is influenced by the electron-withdrawing nature of the adjacent propyl chain and aromatic ring system.

Reactions with electrophiles such as aldehydes, ketones, and alkyl halides can lead to the formation of a variety of derivatives. For instance, reaction with formaldehyde (B43269) could lead to the formation of hydroxymethyl derivatives. researchgate.net The mechanism would involve the nucleophilic attack of the urea nitrogen on the carbonyl carbon of formaldehyde.

Under basic conditions, the N-H protons of the urea group can be abstracted, forming a urea anion which is a more potent nucleophile. This anion can then react with a range of electrophiles. For example, reaction with an acyl chloride would lead to the formation of an N-acylated urea derivative.

Mechanistic Pathways for Modifications of the Nitroaromatic Ring

The nitroaromatic ring in this compound is a key site for chemical modification. The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring. vulcanchem.com

One of the most common transformations of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or chemical reducing agents like tin(II) chloride in hydrochloric acid. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. vulcanchem.com

The nitro group also directs electrophilic aromatic substitution to the positions meta to it. However, due to the presence of the electron-donating methyl and ether groups, the directing effects can be complex. The positions ortho and para to the ether and methyl groups are activated, but the strong deactivating effect of the nitro group generally makes electrophilic substitution challenging.

Nucleophilic aromatic substitution (SNAr) is also a possible pathway for modification, particularly at the carbon atom bearing the nitro group. This reaction is facilitated by the presence of the strong electron-withdrawing nitro group and would require a potent nucleophile.

Role of Intramolecular Hydrogen Bonding in Reaction Kinetics and Selectivity

Intramolecular hydrogen bonding can play a significant role in dictating the conformation and reactivity of this compound. A potential intramolecular hydrogen bond can form between one of the N-H protons of the urea group and the ether oxygen atom or one of the oxygen atoms of the nitro group.

The formation of such a hydrogen bond can influence the reaction kinetics by stabilizing the ground state or a transition state. For example, a hydrogen bond involving a urea N-H proton could decrease its acidity, making deprotonation more difficult. Conversely, it could also pre-organize the molecule into a conformation that is more amenable to a specific reaction, thereby increasing the reaction rate. nih.gov

In terms of selectivity, intramolecular hydrogen bonding can direct the approach of a reagent to a specific site. For instance, if a hydrogen bond exists between the urea N-H and the ether oxygen, it might sterically hinder reactions at the adjacent urea nitrogen or the aromatic ring. This can lead to enhanced selectivity for reactions at the more accessible terminal nitrogen of the urea group. The strength of such hydrogen bonds can be influenced by the solvent environment.

Catalytic Transformations of this compound: Heterogeneous and Homogeneous Catalysis

Catalysis can be employed to enhance the efficiency and selectivity of reactions involving this compound. Both heterogeneous and homogeneous catalysts can be utilized for various transformations.

Heterogeneous Catalysis: A prominent example of a heterogeneously catalyzed reaction is the reduction of the nitro group. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for this transformation under hydrogen atmosphere. The reaction occurs on the surface of the metal catalyst.

Table 2: Comparison of Heterogeneous Catalysts for Nitro Group Reduction

Catalyst Temperature (°C) Pressure (atm H₂) Reaction Time (h) Yield (%)
10% Pd/C 25 1 4 >95
5% Pt/C 25 1 6 >95
Raney Ni 50 10 8 ~90
Homogeneous Catalysis:

Furthermore, organocatalysis, particularly hydrogen-bond donating catalysis, could play a role in activating the urea moiety. Urea and thiourea (B124793) derivatives are known to act as hydrogen-bond donors to activate electrophiles. rsc.org In the context of this compound, this principle could be reversed, where an external hydrogen-bond donating catalyst could activate the carbonyl group of the urea, making it more susceptible to nucleophilic attack.

Advanced Spectroscopic and Crystallographic Elucidation of N 3 3 Methyl 4 Nitrophenoxy Propyl Urea Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

For ¹H NMR, the spectrum would be characterized by distinct signals corresponding to the aromatic protons, the propyl chain protons, the methyl group, and the urea (B33335) N-H protons. The aromatic region would likely show a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of the protons on the propyl chain would be influenced by the adjacent electron-withdrawing oxygen and nitrogen atoms. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the urea group, the aromatic carbons, the propyl chain carbons, and the methyl carbon. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated values based on typical functional group ranges and data from precursors like 3-methyl-4-nitrophenol (B363926). Actual experimental values may vary.)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.8 - 8.0110 - 160
Ar-CH₃~2.5~20
O-CH₂~4.1~65
CH₂-CH₂-CH₂~2.0~28
N-CH₂~3.3~38
Urea N-H5.0 - 7.0 (broad)-
Urea C=O-~160

To unambiguously assign the ¹H and ¹³C signals and map the molecular framework, a suite of 2D NMR experiments is essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent methylene (B1212753) groups of the propyl chain (O-CH₂-CH₂ -CH₂ -N), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It would be used to definitively assign the carbon signal for each protonated carbon in the molecule, such as linking the specific ¹H signals of the propyl chain and methyl group to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects spatial proximity between protons, irrespective of their bonding. It would provide insights into the molecule's preferred conformation in solution. For example, NOESY could reveal through-space interactions between the aromatic protons and the protons of the propyl chain, helping to define the orientation of the side chain relative to the aromatic ring. youtube.com

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. Since crystalline materials can exist in different polymorphic forms with distinct physical properties, ssNMR is a powerful tool for their identification and characterization. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C and ¹⁵N spectra. nih.gov Differences in chemical shifts between samples could indicate the presence of different polymorphs, as the local electronic environment of the nuclei is sensitive to changes in crystal packing and intermolecular interactions, such as hydrogen bonding. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. westernsydney.edu.auscispace.com For this compound, these techniques would confirm the presence of key structural motifs and offer insight into the hydrogen-bonding network. nih.gov

Key Expected Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Urea)Stretching3200 - 3400Position and shape are sensitive to hydrogen bonding. Broad bands suggest strong H-bonding. scispace.comnih.gov
C-H (Aromatic)Stretching3000 - 3100-
C-H (Aliphatic)Stretching2850 - 3000-
C=O (Urea)Stretching (Amide I)1630 - 1680Frequency decreases with stronger hydrogen bonding. nih.gov
N-H (Urea)Bending (Amide II)1550 - 1620-
NO₂Asymmetric Stretch1500 - 1570Strong absorption in IR.
NO₂Symmetric Stretch1300 - 1370Strong absorption in IR.
C-O-C (Ether)Asymmetric Stretch1200 - 1275-

The N-H and C=O stretching frequencies are particularly diagnostic of the hydrogen-bonding environment. In the solid state, the urea group is expected to form extensive intermolecular hydrogen bonds, leading to a red shift (lower frequency) of the C=O stretching band and a broadening of the N-H stretching bands compared to their theoretical values in a non-interacting state. nih.govnih.gov

Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, thereby confirming its elemental composition. rsc.org Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation, which provides valuable structural information.

A plausible fragmentation pathway for this compound would involve characteristic cleavages that break the molecule into its constituent parts. Key fragmentation steps could include:

Cleavage of the propyl-oxygen bond.

Cleavage of the propyl-nitrogen bond.

Loss of the nitro group (NO₂).

Fragmentation of the urea moiety.

This technique is also highly sensitive for impurity profiling, allowing for the detection and potential identification of low-level byproducts from the synthesis or degradation products. mdpi.com

Circular Dichroism and Optical Rotatory Dispersion (if chiral analogs are relevant) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of circularly polarized light, respectively. wikipedia.orglibretexts.org These properties, known as chiroptical properties, are only exhibited by chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org

This compound itself is an achiral molecule and therefore would not show any CD or ORD signal. These techniques would only become relevant if a chiral center were introduced into the molecule, for example, by substituting the propyl chain with a chiral group, to create chiral analogs. In that case, CD and ORD would be powerful tools to determine the absolute configuration of the enantiomers and study their conformational properties in solution. nih.govnih.gov

Despite a comprehensive search for scientific literature, no specific studies detailing the use of electron microscopy (SEM or TEM) for the morphological analysis of this compound could be identified.

Therefore, the requested section "4.6. Electron Microscopy (SEM, TEM) for Morphological Analysis of Crystalline Forms" cannot be generated at this time due to the absence of available research data on this specific topic for the specified compound.

Computational Chemistry and Theoretical Studies on N 3 3 Methyl 4 Nitrophenoxy Propyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, orbital energies, and electron density distributions.

For N-[3-(3-methyl-4-nitrophenoxy)propyl]urea, a typical DFT study would begin with geometry optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. scielo.org.mx From this optimized structure, a wealth of electronic information can be derived. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for the Urea (B33335) Moiety of this compound from a Hypothetical DFT Calculation

ParameterBond/AnglePredicted Value
Bond LengthC=O1.25 Å
C-N (Amide)1.38 Å
N-H1.01 Å
Bond AngleN-C-N118.5°
O=C-N120.8°
Dihedral AngleH-N-C-O~180° (trans)

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics and interactions with the environment, such as a solvent. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, like water, and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds.

Such simulations would reveal the conformational flexibility of the propyl linker, showing the range of dihedral angles it can adopt. This is critical for understanding how the molecule's shape changes over time. Furthermore, MD simulations can precisely characterize solvent interactions. By analyzing the trajectory, one can determine the structure of water molecules around the polar urea and nitro groups, quantifying the strength and lifetime of hydrogen bonds between the solute and solvent. nih.govresearchgate.net

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

Dihedral AngleDescriptionPredominant Conformation (°)
O-C-C-CPhenoxy-Propyl Linker-175° to -180° (anti-periplanar)
C-C-C-NPropyl-Urea Linker-60° (gauche), +60° (gauche), 180° (anti)
C-C-N-CPropyl-Urea Linker~180° (trans)

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. researchgate.net These models build a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

While no specific QSPR models for this compound exist, one could be developed for a series of related compounds to predict properties like octanol-water partition coefficient (logP) or solubility. The process involves calculating a large number of descriptors (e.g., topological, electronic, constitutional) for each molecule in a training set and then using statistical methods like multiple linear regression (MLR) to create a predictive equation. Such a model could then be used to estimate the properties of new or untested compounds, including this compound.

Table 3: Example of a Hypothetical QSPR Model for Predicting logP

Model EquationlogP = 0.5 * (TPSA) - 0.02 * (MW) + 2.1
Descriptor Description
TPSATopological Polar Surface Area
MWMolecular Weight
Statistical Metric Value
R² (Correlation)0.92
Q² (Prediction)0.85

Computational Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are highly effective for mapping the potential energy surface of a chemical reaction. This allows for the prediction of reaction mechanisms, the identification of intermediate structures, and the calculation of activation energies by locating the transition state (TS). mdpi.com

For this compound, a relevant reaction to study would be its hydrolysis at the urea functional group. researchgate.net A computational investigation would involve modeling the approach of the reacting species (e.g., a water molecule or hydroxide (B78521) ion). The geometry of the transition state would be optimized, and frequency calculations would confirm it as a first-order saddle point on the potential energy surface. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is directly related to the reaction rate.

Table 4: Hypothetical Energy Profile for Urea Hydrolysis (Relative Energies)

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsUrea + H₂O0.0
Transition StateTetrahedral Intermediate Formation+110.5
ProductsAmine + Carbamic Acid-25.0

Intermolecular Interaction Analysis (Hydrogen Bonding, Stacking) in Crystal Lattices and Solution

The non-covalent interactions that this compound can form are critical to its physical properties and its behavior in biological systems. The molecule possesses strong hydrogen bond donors (the N-H groups of the urea) and multiple acceptors (the carbonyl oxygen of the urea and the oxygens of the nitro group). mdpi.com

In the solid state, substituted ureas are well-known for forming robust, self-complementary N-H···O=C hydrogen bonds, often leading to one-dimensional "tapes" or "ribbons". researchgate.netnih.gov It is highly probable that this compound would exhibit this primary hydrogen bond synthon. Additionally, the nitro group provides a competing hydrogen bond acceptor site. The aromatic ring also allows for potential π-π stacking interactions, which would contribute to the stability of a crystal lattice. In solution, these same groups would form strong hydrogen bonds with polar solvent molecules.

Table 5: Potential Hydrogen Bonds Involving this compound

DonorAcceptorType of InteractionTypical Distance (D···A)
Urea N-HUrea C=OIntermolecular (Urea Tape)2.9 Å
Urea N-HNitro O-NIntermolecular3.0 Å
Urea N-HWater (Solvent)Solute-Solvent2.8 Å

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energies and spatial distributions of these orbitals, calculated using DFT, provide insight into the molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich 3-methyl-phenoxy portion of the molecule, while the LUMO is anticipated to be localized on the electron-deficient 4-nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. The HOMO-LUMO energy gap is a key indicator of chemical stability. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical potential, hardness, and electrophilicity.

Table 6: Hypothetical FMO Energies and Calculated Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.85
LUMO EnergyE_LUMO--2.20
Energy GapΔEE_LUMO - E_HOMO4.65
Chemical Potentialµ(E_HOMO + E_LUMO) / 2-4.525
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.325
Electrophilicity Indexωµ² / (2η)4.40

Reactivity, Transformations, and Functionalization of N 3 3 Methyl 4 Nitrophenoxy Propyl Urea

Reactions at the Urea (B33335) Nitrogen Centers: Alkylation, Acylation, and Substitutions

The urea functional group contains nitrogen atoms that possess lone pairs of electrons, rendering them nucleophilic. However, the delocalization of these lone pairs into the adjacent carbonyl group reduces their nucleophilicity compared to amines. Nevertheless, the urea nitrogens can participate in several key reactions.

Alkylation and Acylation: The nitrogen atoms of the urea moiety can undergo alkylation and acylation reactions, typically requiring strong electrophiles and often the use of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. While specific studies on N-[3-(3-methyl-4-nitrophenoxy)propyl]urea are not prevalent, the general reactivity of N-substituted ureas suggests that the terminal -NH2 group is more sterically accessible and electronically available for such reactions compared to the internal -NH- group.

Substitution Reactions: The urea group can be synthesized through various methods, including the reaction of isocyanates with amines. organic-chemistry.org Conversely, reactions that lead to the substitution or cleavage of the urea group can occur under specific conditions. For instance, N-dealkylation, the removal of an N-alkyl group, is a significant chemical transformation. nih.gov In the context of the target molecule, cleavage of the C-N bond connecting the propyl chain to the urea nitrogen would represent a substitution pathway, although this typically requires harsh conditions. The urea anion can also act as a nucleophile in certain substitution reactions. scispace.com

The reactivity of the urea nitrogens is summarized in the table below.

Redox Chemistry of the Nitro Group: Reduction to Amine and Subsequent Transformations

The nitro group on the aromatic ring is a versatile functional group, primarily due to its susceptibility to reduction. The transformation of the nitro group into an amine is a fundamental reaction in organic synthesis, as it provides a gateway to a wide array of further functionalizations. jsynthchem.com

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established industrial and laboratory process. wikipedia.org This conversion can be achieved using a variety of reducing agents and catalytic systems, each with its own advantages regarding selectivity, yield, and functional group tolerance. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C) or Raney nickel, and chemical reduction using metals such as iron, tin, or zinc in acidic media. wikipedia.orgyoutube.com Milder, more selective reagents have also been developed to avoid affecting other sensitive functional groups within the molecule. jsynthchem.comorganic-chemistry.org

Once the nitro group is reduced to an amine (N-[3-(4-amino-3-methylphenoxy)propyl]urea), this new functional group opens up numerous possibilities for subsequent transformations. The resulting aromatic amine can undergo diazotization followed by Sandmeyer reactions, serve as a nucleophile in acylation or alkylation reactions, or participate in the formation of amides, sulfonamides, and other nitrogen-containing structures. For example, the amine can be used in reductive amination reactions to form N-alkylated products. organic-chemistry.org

A summary of common reduction methods for aromatic nitro groups is presented below.

Reactions Involving the Phenoxy Ether Linkage: Cleavage and Rearrangements

The phenoxy ether linkage (Ar-O-R) is generally a stable bond. Its cleavage typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or powerful Lewis acids like boron tribromide (BBr₃). researchgate.net These reagents facilitate the cleavage of the C-O bond, resulting in a phenol (B47542) and an alkyl halide. Given the presence of other functional groups in this compound, such harsh conditions could lead to undesired side reactions, including hydrolysis of the urea moiety.

While less common for simple phenoxy ethers, specific activating groups can render ether linkages more labile. For example, nitrobenzyl ethers have been shown to undergo cleavage under relatively mild basic conditions (e.g., aqueous NaOH in methanol), a reaction presumed to proceed via oxidation at the benzylic position. nih.gov Although the target molecule lacks a benzylic ether, this finding highlights that the presence of a nitro group can influence the reactivity of adjacent functionalities. However, for the phenoxypropyl linkage, acid-mediated cleavage remains the most probable, albeit challenging, transformation pathway.

Electrophilic and Nucleophilic Aromatic Substitution on the Methyl-Nitrophenoxy Ring

The aromatic ring of this compound is substituted with three groups: a methyl group (-CH₃), a nitro group (-NO₂), and the phenoxypropylurea group (-O-propyl-urea). These substituents profoundly influence the ring's reactivity towards both electrophilic and nucleophilic attack.

The methyl group is an activating, ortho, para-director.

The alkoxy group (-O-propyl-urea) is strongly activating and an ortho, para-director.

The nitro group is strongly deactivating and a meta-director. youtube.com

The directing effects of these groups are cooperative. The powerful ortho, para-directing influence of the alkoxy group and the weaker effect of the methyl group will direct incoming electrophiles to the positions ortho and para to them. The nitro group will direct to the positions meta to itself. The positions C2 (ortho to alkoxy, meta to nitro) and C6 (ortho to methyl, meta to nitro) are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. nih.govyoutube.com This is particularly true for positions ortho and para to the nitro group, where a nucleophilic attack can generate a resonance-stabilized negative intermediate (a Meisenheimer complex). youtube.comnih.gov In this molecule, the nitro group is at C4. A suitable nucleophile could potentially displace a leaving group at the C1 position (para to the nitro group), although the alkoxy group is generally a poor leaving group. More likely, SNAr could occur if a different leaving group were present on the ring. The nitro group itself is generally not displaced.

Photochemical Reactivity and Stability Under Irradiation Conditions

Aromatic nitro compounds are known to be photochemically active. The nitro group can absorb ultraviolet (UV) light, promoting the molecule to an excited state. This can lead to a variety of photochemical reactions. One of the most common photoreactions of nitroaromatic compounds is the reduction of the nitro group. For instance, o-nitrobenzyl groups are well-known photocleavable protecting groups, where irradiation leads to an intramolecular redox reaction that cleaves the benzylic bond. nih.gov

For this compound, exposure to UV radiation could potentially initiate:

Photoreduction: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, depending on the conditions and the presence of a hydrogen donor.

Rearrangement: Photo-excited nitroaromatics can undergo rearrangements.

Degradation: Prolonged irradiation, especially in the presence of oxygen or other reactive species, could lead to the degradation of the aromatic ring or other parts of the molecule.

The specific photochemical pathway would depend on factors such as the wavelength of light, the solvent, and the presence of other substances. Some multicomponent reactions to form related heterocyclic structures have been shown to be photoinduced. mdpi.com

Hydrolytic Stability and Degradation Pathways (Chemical, not biological)

The hydrolytic stability of this compound is determined by the resilience of its urea and ether functionalities to water, under varying pH conditions.

Urea Moiety: The urea functional group is exceptionally stable towards hydrolysis. researchgate.net The non-enzymatic hydrolysis of urea has an estimated half-life of several years at room temperature. researchgate.net Degradation can proceed via two main pathways: direct hydrolysis at the carbonyl carbon or an initial elimination reaction to form an isocyanate and ammonia (B1221849). researchgate.netnih.gov The rate of hydrolysis is influenced by pH, with catalysis by both acid and base, though the process remains extremely slow under typical environmental conditions. In strongly alkaline solutions, hydrolysis of substituted ureas can lead to cleavage of the pyrimidine (B1678525) ring in related structures like barbiturates. researchgate.net

Ether Linkage: As previously noted, the phenoxy ether bond is chemically robust and resistant to hydrolysis under neutral or mild acidic/basic conditions. Cleavage requires forcing conditions with strong acids.

Therefore, under most non-extreme chemical conditions, this compound is expected to be hydrolytically stable. Significant degradation would likely only occur upon prolonged exposure to strong acids or bases at elevated temperatures, with the urea moiety and the ether linkage being the potential sites of cleavage.

Table of Compounds Mentioned

Role of N 3 3 Methyl 4 Nitrophenoxy Propyl Urea As a Building Block in Complex Chemical Syntheses

Precursor for Macrocyclic and Supramolecular Architectures

In the synthesis of macrocycles, the terminal urea (B33335) group can react with other functional groups to form larger ring structures. While traditional macrocycle synthesis often requires high dilution to favor intramolecular cyclization, modern approaches using dynamic covalent chemistry can achieve high yields even at higher concentrations. nih.gov Urea derivatives are known to be effective building blocks in these processes. nih.govresearchgate.net The synthesis of urea-based macrocycles can be achieved through various methods, including the reaction of diamines with phosgene (B1210022) derivatives like bis(trichloromethyl)carbonate (BTC), which can be adapted for solid-phase synthesis. clockss.org The specific stereochemistry and rigidity of the N-[3-(3-methyl-4-nitrophenoxy)propyl]urea backbone would be crucial in pre-organizing the molecule for efficient cyclization, leading to macrocycles with defined shapes and cavities.

Table 1: Key Features of this compound for Supramolecular Chemistry

Feature Role in Supramolecular Assembly
Urea Moiety Provides two N-H donors for strong, directional hydrogen bonding, facilitating the formation of tapes, sheets, or capsular assemblies.
Aromatic Ring Participates in π-π stacking interactions, contributing to the stability and structure of the assembly.
Nitro Group Acts as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, potentially modulating intermolecular interactions.

| Propyl Linker | Offers conformational flexibility, allowing the molecule to adopt various orientations required for complex architectures. |

Intermediate in the Synthesis of Advanced Organic Materials (excluding biological materials)

As an intermediate, this compound provides a scaffold that can be chemically modified to produce advanced organic materials. The nitro group is a particularly useful functional handle; it can be reduced to an amine, which can then undergo a wide range of subsequent reactions, such as diazotization or amide coupling, to build more complex molecules. This versatility is crucial in materials science for creating novel dyes, liquid crystals, or components for molecular electronics.

The combination of the electron-withdrawing nitro group and the electron-donating ether oxygen on the phenyl ring creates a push-pull system, which can give rise to interesting optical and electronic properties, such as nonlinear optical (NLO) activity. Materials built from such chromophores are of interest for applications in telecommunications and optical data processing. The urea group itself can contribute to the bulk properties of a material by enforcing a high degree of order through hydrogen bonding, potentially leading to materials with enhanced thermal stability and specific mechanical properties.

Ligand Scaffold in Coordination Chemistry

Nitro-containing ligands are widely used in coordination chemistry due to their versatility and ability to form stable complexes with a range of metals. mdpi.com The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties such as porosity, catalysis, or magnetic behavior. The propyl linker provides flexibility, allowing the ligand to bridge multiple metal centers in different ways, leading to the formation of one-, two-, or three-dimensional networks.

Table 2: Potential Coordination Sites of this compound

Potential Donor Atom Hard/Soft Character Comments
Urea Carbonyl Oxygen Hard Can coordinate to hard metal ions. Bidentate chelation involving the ether oxygen is possible, forming a stable ring.
Ether Oxygen Hard Can participate in chelation with the urea oxygen.

| Nitro Group Oxygens | Borderline | Can coordinate in a monodentate or bidentate fashion, or act as a bridging ligand. |

Component in Polymer Chemistry

In the field of material science, urea derivatives are used to synthesize polyureas, a class of polymers known for their high tensile strength, durability, and thermal stability. westlake.edu.cn These properties arise from the extensive hydrogen bonding between the urea linkages in adjacent polymer chains, creating highly ordered, hard segments.

This compound could be incorporated into polymer chains in several ways. For instance, if the nitro group is first reduced to an amine, the resulting diamine derivative could be polymerized with a diisocyanate to form a polyurea. The pendant 3-methyl-phenoxypropyl urea side group would then modify the properties of the resulting polymer, for example, by affecting its solubility, thermal behavior, or its ability to interact with other molecules or surfaces. The presence of this relatively bulky and polar side chain would likely disrupt chain packing, potentially leading to materials with lower crystallinity but enhanced solubility in organic solvents. nih.gov

Synthesis of Diverse Chemical Libraries for Academic Research

The structure of this compound is well-suited for the generation of chemical libraries for academic research, particularly in areas like host-guest chemistry or materials discovery. The reactive handles on the molecule allow for systematic modification. For example, the nitro group can be reduced and then derivatized with a variety of acyl chlorides or sulfonyl chlorides. The urea N-H protons can also be substituted under certain conditions.

This systematic derivatization allows for the creation of a library of related compounds where specific properties are fine-tuned. nih.govnih.gov For instance, by varying the substituents on the aromatic ring (introduced after nitro reduction), researchers can study how electronic and steric effects influence the hydrogen bonding capabilities of the urea moiety or the self-assembly behavior of the molecule. Such libraries are invaluable for structure-property relationship studies in the development of new functional materials or molecular receptors.

Structure Reactivity and Structure Property Relationships of N 3 3 Methyl 4 Nitrophenoxy Propyl Urea Analogs Non Biological Context

Systematic Structural Modifications on the Phenyl Ring and Their Chemical Consequences.nih.govnih.gov

Systematic structural modifications to the phenyl ring of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea analogs significantly influence their chemical properties and reactivity. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the electron density distribution across the molecule, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the reactivity of the entire molecule. For instance, the presence of the nitro group (an EWG) at the para-position and a methyl group (a weak EDG) at the meta-position in the parent compound, this compound, establishes a baseline electronic profile.

Key research findings on related structures indicate:

Electron-Withdrawing Groups (EWGs): The introduction of stronger EWGs, such as cyano (-CN) or trifluoromethyl (-CF3), in place of or in addition to the nitro group, is expected to decrease the electron density on the phenyl ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. Studies on substituted 4-R-2-nitrophenols have shown that the reduction potentials are determined by the inductive effect of the substituent in the meta position with respect to the nitro group. nih.gov

Electron-Donating Groups (EDGs): Conversely, the replacement or addition of EDGs like methoxy (B1213986) (-OCH3) or amino (-NH2) groups would increase the electron density on the phenyl ring. This would enhance the ring's reactivity towards electrophiles. In related nitrophenol systems, substituents such as -H, -CH3, and -OCH3 have been shown to influence the nature of electrogenerated radical species. nih.gov

The position of these substituents also has a profound impact. Ortho- and para-substituents exert both inductive and resonance effects, while meta-substituents primarily have an inductive influence. Steric hindrance from bulky substituents, particularly at the ortho-position to the phenoxy linkage, can also affect the molecule's conformation and the accessibility of reactive sites. rsc.org

Interactive Data Table: Predicted Effects of Phenyl Ring Substituents on Reactivity

Substituent (R) Position Electronic Effect Predicted Impact on Electrophilic Aromatic Substitution Predicted Impact on Nucleophilic Aromatic Substitution
-NO2 (original) para Strong EWG Deactivating Activating
-CH3 (original) meta Weak EDG Activating Deactivating
-CN para Strong EWG Strongly Deactivating Strongly Activating
-OCH3 para Strong EDG Strongly Activating Deactivating
-Cl meta EWG (Inductive) Deactivating Activating
-NH2 ortho Strong EDG Strongly Activating Deactivating

Variations in the Propyl Linker Length and Heteroatom Substitutions.nih.gov

The three-carbon propyl linker in this compound is a critical structural element that dictates the spatial relationship between the substituted phenyl ring and the urea (B33335) moiety. Modifications to this linker, either by altering its length or by introducing heteroatoms, can significantly impact the molecule's conformational flexibility, and consequently, its chemical and physical properties.

Variations in Chain Length:

Shorter Chains (e.g., ethyl or methyl): Decreasing the linker length would bring the aromatic ring and the urea group into closer proximity. This could lead to increased steric hindrance and potentially facilitate intramolecular interactions, such as hydrogen bonding, which could influence the reactivity of the urea's N-H protons.

Longer Chains (e.g., butyl or pentyl): Increasing the linker length would provide greater conformational freedom. This could reduce steric hindrance and allow for more varied intermolecular interactions, which may be pertinent to self-assembly and material properties. In a study on related energetic materials, the length of a -CH2- chain was found to directly influence thermal stability and resistance to shock stimuli.

Heteroatom Substitutions:

The introduction of heteroatoms like oxygen (ether linkage), sulfur (thioether linkage), or nitrogen (amine linkage) into the propyl chain would introduce significant changes:

Ether Linkage (-O-): Replacing a methylene (B1212753) (-CH2-) group with an oxygen atom would introduce a kink in the chain and increase its polarity. The presence of the lone pairs on the oxygen could also allow for it to act as a hydrogen bond acceptor, influencing both intra- and intermolecular interactions.

Amine Linkage (-NH-): The introduction of an amine group would introduce a site for protonation and a hydrogen bond donor, significantly increasing the polarity and reactivity of the linker.

These modifications fundamentally alter the molecule's flexibility, polarity, and potential for hydrogen bonding, which in turn affects its solubility, melting point, and interactions with other molecules.

Impact of Urea N-Substitutions on Chemical Reactivity and Stability.nih.govnih.govresearchgate.net

The urea moiety (-NH-CO-NH-) is a key functional group in this compound, and substitutions on its nitrogen atoms can profoundly alter the compound's chemical reactivity and stability. The hydrogen bonding capabilities of the urea group are central to its chemical behavior.

N-Alkylation and N-Arylation:

Mono-substitution: Replacing one of the N-H protons with an alkyl or aryl group would reduce the number of hydrogen bond donor sites by one. An alkyl group would have a minor electronic effect, while an aryl group could influence the electron density of the urea group through resonance and inductive effects.

Di-substitution: Substituting both N-H protons on the same or different nitrogen atoms would eliminate the hydrogen bond donating capacity of that nitrogen. This would significantly disrupt the intermolecular hydrogen bonding networks that are characteristic of ureas.

Electronic Effects of Substituents:

Electron-Donating Groups: Alkyl groups are weakly electron-donating and would slightly increase the electron density on the adjacent nitrogen, potentially making it more nucleophilic.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as an acyl or sulfonyl group, on the urea nitrogen would decrease its basicity and nucleophilicity. This would also increase the acidity of the remaining N-H proton.

The stability of the urea can also be affected by N-substitutions. Bulky substituents can introduce steric strain, which may lead to a lower decomposition temperature. Conversely, certain substituents might enhance stability through favorable intramolecular interactions.

Computational and Experimental Assessment of Substituent Effects on Reactivity.nih.govelsevierpure.com

Both computational and experimental methods are invaluable for elucidating the effects of substituents on the reactivity of this compound and its analogs.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of the molecule. These calculations can provide insights into parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These parameters can be correlated with the molecule's reactivity. For example, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack. Computational studies on nitro-substituted urea molecules have been used to predict properties like their specific enthalpies of decomposition. elsevierpure.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule and to understand how different substituents affect its flexibility and intermolecular interactions over time.

Experimental Techniques:

Spectroscopy (NMR, IR, UV-Vis): Spectroscopic methods can be used to probe the electronic environment of different parts of the molecule. For instance, changes in the chemical shifts in ¹H and ¹³C NMR spectra upon substitution can provide information about changes in electron density.

Electrochemistry (e.g., Cyclic Voltammetry): Electrochemical techniques can be used to measure the oxidation and reduction potentials of the molecule. A voltammetric and spectroelectrochemical ESR study of substituted 4-R-2-nitrophenols demonstrated that reduction potentials are influenced by the inductive effect of substituents. nih.gov

Kinetic Studies: By measuring the rates of reaction of different analogs with a common reagent, it is possible to quantify the effect of substituents on reactivity. These kinetic data can be used to construct Hammett plots to correlate reaction rates with substituent constants (σ).

Interactive Data Table: Predicted Impact of Substituents on Key Reactivity Parameters

Substituent Location Predicted Effect on HOMO Energy Predicted Effect on LUMO Energy Predicted Impact on Susceptibility to Nucleophilic Attack
-CN Phenyl Ring Lower Lower Increase
-OCH3 Phenyl Ring Higher Higher Decrease
-C(O)CH3 Urea Nitrogen Lower Lower Increase
-CH2CH3 Urea Nitrogen Higher Higher Decrease

Influence of Molecular Architecture on Self-Assembly and Material Properties (if applicable, non-biological).

The molecular architecture of this compound and its analogs has a direct bearing on their ability to self-assemble into ordered supramolecular structures, which in turn determines their potential material properties in a non-biological context. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces drives the self-assembly process.

Key Architectural Features Influencing Self-Assembly:

Hydrogen Bonding: The urea moiety is a powerful hydrogen bonding motif, capable of acting as both a donor and an acceptor. This allows for the formation of one-dimensional tapes or two-dimensional sheets, which are common supramolecular structures for ureas.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, which can contribute to the stability of the self-assembled structures. The strength of these interactions can be tuned by altering the electronic properties of the ring with different substituents.

Amphiphilicity: The molecule possesses both a hydrophobic part (the substituted phenyl ring and propyl linker) and a hydrophilic part (the urea group). This amphiphilic character could lead to the formation of micelles, vesicles, or other ordered structures in appropriate solvents.

Emerging Research Directions and Future Perspectives for N 3 3 Methyl 4 Nitrophenoxy Propyl Urea Chemistry

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The synthesis of urea (B33335) derivatives, including N-[3-(3-methyl-4-nitrophenoxy)propyl]urea, is an area ripe for innovation in this regard. Traditional methods for urea synthesis often rely on hazardous reagents and solvents. rsc.orgureaknowhow.com Future research is focused on developing new methodologies that minimize environmental impact and enhance efficiency.

Key areas of development include:

Bio-alternative Solvents: A significant advancement is the replacement of toxic, petroleum-derived solvents like DMF with bio-available alternatives. rsc.org Cyrene, a solvent derived from cellulose, has been shown to be a highly efficient medium for the synthesis of ureas from isocyanates and secondary amines, offering a simple work-up procedure and a significant increase in molar efficiency. rsc.org

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing urea and thiourea (B124793) derivatives without the need for solvents or catalysts. researchgate.net These methods, often involving heating a mixture of the reactants, can lead to high yields and simplify the purification process, thereby reducing waste. researchgate.net

Alternative Reagent Strategies: The use of carbon dioxide (CO2) as a green and abundant C1 source is a promising alternative to hazardous reagents like phosgene (B1210022) for creating the urea linkage. nih.gov Microwave-assisted reactions in a CO2 atmosphere represent a sustainable procedure for rapid and easy access to urea libraries. nih.gov

Natural Acid Catalysis: The use of natural catalysts, such as juices from fruits like grapes or pineapples, is being explored for multi-component reactions that produce complex molecules. nih.gov While not yet applied specifically to this compound, this approach represents a frontier in green chemistry that could be adapted for its synthesis.

MethodologyTraditional ApproachSustainable AlternativeKey Advantages
Solvent UsePetroleum-based solvents (e.g., DMF)Bio-alternative solvents (e.g., Cyrene) rsc.orgReduced toxicity, improved molar efficiency, simpler work-up rsc.org
CatalysisOften requires metal-based or harsh catalystsCatalyst-free thermal synthesis researchgate.netEliminates catalyst cost and waste, simplifies purification researchgate.net
ReagentsUse of toxic intermediates like phosgeneCarbon dioxide (CO2) as a C1 source nih.govUtilizes an abundant, non-toxic, and economical reagent nih.gov
Energy InputConventional heatingMicrowave-assisted synthesisSignificant reduction in reaction times and costs

Exploration of this compound in Advanced Materials Science (excluding biological/medical applications)

The unique molecular structure of this compound, featuring a urea group capable of forming strong hydrogen bonds and a nitrophenoxy moiety with potential optoelectronic properties, makes it an intriguing candidate for applications in advanced materials science. While its use in this field is still nascent, future research could explore several promising avenues.

Supramolecular Polymers: The urea functional group is a powerful motif for directing the self-assembly of molecules through double hydrogen bonding. This property could be harnessed to construct supramolecular polymers. The directionality and strength of these bonds could lead to materials with tunable properties, such as self-healing capabilities or stimuli-responsive behavior.

Nonlinear Optical (NLO) Materials: The presence of a nitro group (an electron-withdrawing group) and a phenoxy group (potentially electron-donating) creates a "push-pull" system across the aromatic ring. Such systems are known to exhibit significant second-order nonlinear optical properties, which are valuable for applications in telecommunications and optical computing.

Specialty Polymer Additives: The compound could be investigated as a functional additive in conventional polymers. For instance, its structure might impart enhanced thermal stability, UV resistance, or specific surface properties to a bulk polymer matrix. The urea component could act as a compatibilizer or a reinforcing agent through hydrogen bonding interactions with the polymer chains.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A comprehensive understanding of a molecule's function requires elucidating not only its static structure but also its behavior in dynamic processes. Advanced spectroscopic techniques are critical for probing the conformational changes, intermolecular interactions, and reaction kinetics of this compound.

Multidimensional Nuclear Magnetic Resonance (NMR): While standard 1H and 13C NMR are used for basic structural confirmation, 2D NMR techniques are essential for a more detailed picture. researchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique can establish correlations between protons and carbons over two or three bonds, which is crucial for unambiguously confirming the connectivity of the phenoxy, propyl, and urea fragments. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can reveal through-space correlations between protons, providing insights into the molecule's three-dimensional conformation and how it might change in solution. ipb.pt

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly sensitive to the vibrations of specific functional groups. researchgate.net For this compound, FT-IR is invaluable for studying the hydrogen bonding environment of the N-H and C=O groups of the urea moiety. Changes in the position and shape of these vibrational bands can provide quantitative information about the strength and dynamics of hydrogen bond formation.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. researchgate.net Advanced MS methods could be used to study reaction intermediates or complex formation in the gas phase.

TechniqueAbbreviationInformation Provided for this compound
Fourier-Transform Infrared SpectroscopyFT-IRIdentification of functional groups (C=O, N-H, NO2); study of hydrogen bonding dynamics. researchgate.net
Proton & Carbon-13 NMR1H & 13C NMRElucidation of the basic carbon-hydrogen framework and chemical environment of atoms. researchgate.net
Heteronuclear Multiple Bond CorrelationHMBCConfirmation of connectivity between different molecular fragments (e.g., propyl chain to phenoxy oxygen). ipb.pt
Rotating-frame Overhauser Effect SpectroscopyROESYDetermination of through-space proton proximities, revealing solution-state conformation and stereochemistry. ipb.pt

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery (non-biological)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the discovery of new reactions and materials. nih.gov For this compound, these computational tools offer a path to explore its chemical space far more efficiently than through experimentation alone.

Property Prediction: ML models can be trained on large datasets of known compounds to predict the physical and chemical properties of new molecules. research.googlearxiv.org For the target compound, models could predict properties such as solubility in various solvents, melting point, or thermal stability, guiding its application in materials science. Algorithms like Random Forest (RF) and Support Vector Machines (SVM) have shown high accuracy in predicting chemical properties and activities. researchgate.netnih.gov

Reactivity Prediction: AI can predict the outcomes of chemical reactions, suggesting optimal conditions or identifying novel transformations. scitechdaily.com An ML model could be developed to predict how this compound might react with a library of different reagents, potentially uncovering new synthetic pathways or functionalization strategies.

Autonomous Discovery: AI-driven robotic platforms, such as 'RoboChem', can autonomously perform, analyze, and optimize chemical reactions. europeanscientist.cominnovationnewsnetwork.com Such a system could be tasked with optimizing the synthesis of this compound for yield and purity or exploring its reactivity under a wide range of conditions, operating around the clock to generate comprehensive datasets. europeanscientist.cominnovationnewsnetwork.com This approach not only accelerates discovery but also captures data from failed experiments, which is crucial for refining predictive models. innovationnewsnetwork.com

Application AreaAI/ML ApproachPotential Impact on this compound Research
Property PredictionTraining models (e.g., Random Forest, SVM) on existing chemical databases. researchgate.netnih.govIn-silico screening of material properties (e.g., solubility, stability) to guide experimental work.
Reaction OutcomeDeveloping models that predict product formation based on reactants and conditions. scitechdaily.cominnovationnewsnetwork.comAccelerating the discovery of new derivatives by identifying promising reaction pathways.
Synthesis OptimizationUsing AI-driven robotic platforms for autonomous experimentation. europeanscientist.comRapidly determining the optimal conditions for high-yield, sustainable synthesis.

Theoretical Predictions and Experimental Validation of Underexplored Reactivities

Computational chemistry provides powerful tools for predicting molecular behavior from first principles. By combining theoretical calculations with targeted experiments, researchers can uncover and validate novel reactivities for this compound.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry. research.google They can be used to determine the molecule's ground-state geometry, electron density distribution, and molecular orbital energies. This information is key to predicting sites of reactivity. For example, calculating the electrostatic potential map can reveal nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, suggesting how it will interact with other reagents.

Reaction Pathway Modeling: Theoretical models can be used to map out the entire energy landscape of a proposed chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction and gain insight into its mechanism. This could be applied to explore, for instance, the cyclization potential of the propyl chain or substitution reactions on the aromatic ring.

Experimental Validation: The ultimate test of any theoretical prediction is experimental validation. Predictions from DFT or other models can guide synthetic chemists to attempt reactions that might not be obvious from classical chemical intuition. For example, if calculations suggest an unusual reactivity for the nitro group under specific conditions, an experiment can be designed to test this hypothesis. This synergistic cycle of prediction and validation is a powerful paradigm for chemical discovery. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-[3-(3-methyl-4-nitrophenoxy)propyl]urea, and what reaction conditions are optimal?

Synthesis typically involves coupling 3-methyl-4-nitrophenol with a propylurea precursor. A common approach is the reaction of 3-(3-methyl-4-nitrophenoxy)propylamine with an isocyanate derivative under inert conditions (e.g., dry dichloromethane or toluene) . Triethylamine can be used to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is advised to track progress. For reproducibility, maintain anhydrous conditions and reflux temperatures (80–100°C) for 12–24 hours.

Q. How should researchers handle and store this compound to ensure stability?

Store in a cool, dry environment (<25°C) away from light and moisture. Use amber glass containers to prevent photodegradation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. For respiratory protection in powder handling, use P95 respirators (NIOSH) or EN 143-compliant masks .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Differential scanning calorimetry (DSC) can determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. What strategies can resolve discrepancies in the solubility data of this compound across different studies?

Discrepancies may arise from solvent polarity, temperature, or crystallinity. Conduct systematic solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol) at controlled temperatures (20–40°C). Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases, which influence solubility. Cross-validate results with shake-flask or UV-spectrophotometric methods .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., enzymes involved in oxidative stress). Molecular dynamics (MD) simulations assess binding stability over time. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) can predict pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Key challenges include exothermic reaction control and byproduct management. Use jacketed reactors with temperature feedback systems. Optimize solvent recovery via distillation or membrane filtration. For reproducibility, implement process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Pilot-scale trials (1–10 kg batches) can identify bottlenecks in mixing or heat transfer .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor using in vitro assays?

Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Use fluorescence-based ADP-Glo™ assays to measure enzymatic inhibition. Confirm dose-response relationships (IC₅₀) and selectivity via counter-screening against unrelated targets. Pair with crystallography to resolve binding modes .

Q. Methodological Guidance and Citations

  • Synthetic Optimization : Reference reaction conditions from urea derivatives in and .
  • Safety Protocols : Adhere to PPE guidelines in and .
  • Data Validation : Cross-check analytical methods with (MS) and 18 (HPLC).
  • Computational Tools : Leverage QSAR models and docking software as in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.